PrP 106-126
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Description
PrP (106-126) is a peptide corresponding to the prion protein (PrP) amyloidogenic region, and its biochemical properties resemble the infectious form of prion protein.
Scientific Research Applications
1. Amyloid Fibrils Formation
PrP 106-126 peptides exhibit features similar to the full-length prion protein, including the formation of fibrillar aggregates. Solid-state nuclear magnetic resonance studies reveal that PrP 106-126 forms in-register parallel beta sheets, a key feature in its sequence-dependent behavior and biological properties (Walsh, Simonetti, & Sharpe, 2009).
2. Induction of Nitric-oxide Synthase in Microglia
PrP 106-126 has been shown to induce the expression of inducible nitric-oxide synthase (NOS-II) in human microglial cells, implicating the peptide in neuroinflammation processes (Fabrizi et al., 2001).
3. Interaction with Membranes
PrP 106-126's interaction with model membranes has been studied, showing a low affinity for lipid membranes under physiological conditions, providing insights into the prion protein's role in neuronal cells (Henriques et al., 2008).
4. Phospholipid-Induced Fibrillation
Studies on PrP 106-126 fibrillation at the air/water interface have demonstrated the peptide's interactions with phospholipid monolayers, which induce the formation of highly ordered fibrils. This finding is significant for understanding lipid interactions of amyloidogenic peptides (Dorosz et al., 2009).
5. Molecular Characteristics
The molecular characteristics of PrP 106-126, including its aggregation behavior and protease resistance, have been studied, contributing to understanding the neurotoxic activity and amyloid fibril formation relevant to prion-related encephalopathies (Selvaggini et al., 1993).
6. Role in Fibrillogenesis and Neurotoxicity
Research has shown that conserved glycine residues in PrP 106-126 play a significant role in its aggregation into amyloid fibrils and its neurotoxicity, indicating a link between structural state and neurotoxic effects (Florio et al., 2003).
7. Toxicity to Cerebral Endothelial Cells
PrP 106-126 is known to cause dose-dependent toxicity in mouse cerebral endothelial cells expressing PrPC, providing insights into the direct damage mechanisms during spongiform encephalopathies (Deli et al., 2000).
8. Apoptosis Induction in Neuronal Cells
PrP 106-126 induces apoptosis in human neuronal SH-SY5Y cells via mitochondrial disruption, highlighting its role in the activation of caspases and calpains, which are crucial in apoptosis pathways (O'Donovan et al., 2001).
9. Copper and Zinc Binding
The binding of copper and zinc ions modulates PrP 106-126 aggregation and neurotoxic properties, suggesting a critical role for metal ions in prion peptide toxicity and aggregation (Jobling et al., 2001).
10. Leukocyte Activation Effects
PrP 106-126 has been found to activate circulating leukocytes, influencing membrane microviscosity and intracellular calcium concentration, which are important in understanding immune responses in prion-related diseases (Diomede et al., 1996).
properties
Product Name |
PrP 106-126 |
---|---|
Molecular Formula |
C₈₀H₁₃₈N₂₆O₂₄S₂ |
Molecular Weight |
1912.30 |
sequence |
One Letter Code: KTNMKHMAGAAAAGAVVGGLG |
Origin of Product |
United States |
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